2-Methyl-4-(phenethyloxy)aniline
Description
Contextual Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis
Aniline and its derivatives are foundational building blocks in the world of organic chemistry. geeksforgeeks.orgresearchgate.net These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are prized for their versatility in a multitude of chemical transformations. geeksforgeeks.orgvedantu.com Their importance stems from their role as precursors and intermediates in the synthesis of a vast array of more complex molecules. wisdomlib.orgontosight.ai
The industrial applications of aniline derivatives are extensive and varied. vedantu.comwikipedia.org They are integral to the production of:
Dyes and Pigments: Aniline is a key precursor in the manufacturing of indigo, the iconic blue dye for jeans, and a wide range of azo dyes. wikipedia.orgontosight.ai
Polymers: A significant portion of aniline production is dedicated to creating methylene (B1212753) diphenyl diisocyanate (MDI), a crucial component in the manufacture of polyurethanes. wikipedia.orgresearchgate.net
Rubber Chemicals: Derivatives of aniline are used as antioxidants and vulcanization accelerators, enhancing the durability of rubber products. vedantu.comwikipedia.org
Pharmaceuticals: The aniline scaffold is present in numerous drugs, including analgesics, antihistamines, and antibacterial agents. ontosight.aiyufenggp.com A well-known example is paracetamol (acetaminophen). wikipedia.org
Agrochemicals: Certain aniline derivatives are employed in the synthesis of pesticides and herbicides. geeksforgeeks.orgvedantu.com
The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution reactions at the ortho and para positions, makes it a powerful tool for synthetic chemists. vedantu.combyjus.com This reactivity allows for the introduction of various functional groups, leading to a diverse library of substituted anilines with tailored properties. wisdomlib.orgchemistrysteps.com
The Phenethylamine (B48288) Motif in Complex Chemical Structures and Scaffolds
The phenethylamine moiety, a phenyl group connected to an amino group by a two-carbon chain, is a recurring and significant structural motif in a wide range of biologically active compounds. mdpi.comwikipedia.org This "backbone" is found in both naturally occurring and synthetic molecules with profound physiological effects. nih.gov
Natural Occurrences and Biological Roles:
The importance of the phenethylamine scaffold is perhaps best illustrated by its presence in endogenous catecholamines such as dopamine, norepinephrine, and epinephrine. mdpi.comnih.gov These neurotransmitters play critical roles in regulating mood, stress responses, and voluntary movement. nih.gov Furthermore, this motif is embedded within the complex structures of numerous alkaloids, including morphine. mdpi.comnih.gov
Significance in Medicinal Chemistry:
In the realm of medicinal chemistry, the phenethylamine structure is considered a "privileged scaffold" due to its frequent appearance in clinically approved drugs and pharmacologically active agents. nih.govbohrium.com Its versatility allows for a wide range of structural modifications, leading to compounds with diverse therapeutic applications, including stimulants, antidepressants, and psychedelics. wikipedia.org The ability to substitute various positions on the phenethylamine core enables chemists to fine-tune the pharmacological properties of these molecules. wikipedia.org
The prevalence of the phenethylamine motif in biologically significant molecules underscores its importance as a key building block in the design and synthesis of new therapeutic agents. nih.gov
Structural Elucidation and Positional Isomerism within Aryl Ether Amines (e.g., comparison with 4-Methyl-2-(phenethyloxy)aniline)
Aryl ether amines, such as 2-Methyl-4-(phenethyloxy)aniline, are characterized by an ether linkage (an oxygen atom connected to two aryl or alkyl groups) and an amine group attached to an aromatic ring. britannica.com The structural elucidation of these compounds involves determining the precise arrangement of atoms, including the connectivity and spatial orientation of the substituent groups on the aromatic ring.
A key aspect of the chemistry of substituted anilines is positional isomerism, where compounds have the same molecular formula but differ in the position of substituents on the benzene ring. mdpi.com In the case of this compound, a direct positional isomer is 4-Methyl-2-(phenethyloxy)aniline.
| Property | This compound | 4-Methyl-2-(phenethyloxy)aniline |
| Structure | The methyl group is at position 2 and the phenethyloxy group is at position 4 relative to the amino group. | The methyl group is at position 4 and the phenethyloxy group is at position 2 relative to the amino group. |
| Potential Reactivity | The position of the substituents influences the electronic and steric environment of the molecule. The electron-donating methyl group at the ortho position and the phenethyloxy group at the para position will affect the basicity of the amine and the regioselectivity of further substitution reactions. | The steric hindrance around the amino group is different due to the bulky phenethyloxy group at the ortho position, which can impact its reactivity and interaction with other molecules. The electronic effects of the substituents will also differ compared to its isomer. |
The characterization and differentiation of such isomers rely on a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the determination of the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H bonds of the amine and the C-O bond of the ether.
The synthesis of specific positional isomers of aryl ether amines often involves multi-step processes, such as the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide, or the Buchwald-Hartwig amination. organic-chemistry.org The choice of starting materials and reaction conditions is crucial for achieving the desired regioselectivity.
Current Research Landscape and Definitive Knowledge Gaps Pertaining to this compound Chemistry
While the broader classes of aniline derivatives and phenethylamines are extensively studied, the specific compound this compound appears to be a more specialized area of research. A comprehensive search of publicly available scientific literature and chemical databases reveals limited specific information on its synthesis, properties, and applications.
Identified Research:
Some commercial suppliers list this compound in their catalogs, indicating its availability for research purposes. However, detailed peer-reviewed studies focusing exclusively on this compound are not readily found. There is a related compound, N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline, which has been investigated for its potential biological activities, but this is a more complex derivative.
Definitive Knowledge Gaps:
The lack of dedicated research on this compound points to several significant knowledge gaps:
Optimized Synthesis: While general methods for synthesizing aryl ether amines exist, specific, high-yield synthetic routes tailored for this compound have not been extensively reported.
Detailed Physicochemical Properties: Comprehensive data on its physical and chemical properties, such as solubility, pKa, and crystal structure, are not widely available.
Reactivity Profile: A thorough investigation of its reactivity in various chemical transformations, including electrophilic substitution, oxidation, and N-alkylation, is needed to understand its potential as a synthetic intermediate.
Biological Activity: There is a lack of published research exploring the potential pharmacological or biological effects of this compound. Its structural similarity to other bioactive molecules suggests that it could be a candidate for biological screening.
Material Science Applications: The potential use of this compound in the development of new materials, such as polymers or functional dyes, remains unexplored.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-11-14(7-8-15(12)16)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWPSAJWBYCSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Chemistry and Mechanistic Pathways of 2 Methyl 4 Phenethyloxy Aniline
Reactivity of the Aniline (B41778) Nitrogen Center
The lone pair of electrons on the nitrogen atom of the aniline moiety is a primary site for chemical reactions, rendering it nucleophilic and basic.
The nitrogen center of 2-Methyl-4-(phenethyloxy)aniline can readily undergo N-alkylation and N-acylation. N-alkylation introduces alkyl groups onto the nitrogen atom, a process often catalyzed by transition metals when using alcohols as alkylating agents. This "hydrogen borrowing" or "hydrogen autotransfer" methodology is an atom-economical approach where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the aniline, followed by reduction. nih.gov Catalysts based on iridium, ruthenium, and manganese have proven effective for the N-alkylation of various anilines with alcohols. nih.govacs.org Direct alkylation using alkyl halides is also a common method, though it can be prone to over-alkylation due to the increased nucleophilicity of the secondary amine product. tsijournals.com
N-acylation involves the reaction of the aniline with acylating agents like acid chlorides or anhydrides to form amides. This reaction is typically straightforward and can be promoted by a base to neutralize the acidic byproduct. The conversion of the amino group to an amide is a useful strategy for moderating the activating effect of the amino group in electrophilic aromatic substitution reactions and protecting the nitrogen during other transformations. chemistrysteps.com Base-mediated protocols have been developed for the N-acetylation of anilines using acetonitrile as both the solvent and the acetyl source. researchgate.net
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Anilines
| Transformation | Reagents and Conditions | Catalyst | Product Type |
| N-Alkylation | Alcohol, Base (e.g., KOtBu) | Iridium or Manganese Pincer Complex | Secondary or Tertiary Amine |
| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3) | None | Secondary or Tertiary Amine |
| N-Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine) | None | Amide |
| N-Acetylation | Acetonitrile, Base | None | Acetamide |
Formation of Imines and Subsequent Reductive Transformations
The primary amino group of this compound reacts with aldehydes and ketones to form imines (Schiff bases). This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. The presence of the ortho-methyl group may introduce some steric hindrance, potentially affecting the rate of imine formation. nih.gov
Imines are valuable intermediates that can be reduced to secondary amines. When the imine formation and subsequent reduction are performed in a single pot, the process is known as reductive amination. rsc.org This is a widely used method for the mono-alkylation of amines. rsc.org A variety of reducing agents can be employed, with sodium borohydride derivatives, such as sodium triacetoxyborohydride (STAB-H), being particularly mild and selective. acs.org Catalytic hydrogenation is another effective method for reducing the imine in situ. rsc.org
Table 2: Common Methods for Reductive Amination of Anilines
| Method | Carbonyl Source | Reducing Agent / Catalyst | Key Features |
| In-situ Borohydride Reduction | Aldehyde or Ketone | Sodium Triacetoxyborohydride (STAB-H) | Mild conditions, high selectivity. acs.org |
| Catalytic Hydrogenation | Aldehyde or Ketone | H2, Pd/C or other metal catalyst | "In-situ" imine formation and reduction. rsc.org |
| Transfer Hydrogenation | Aldehyde or Ketone | Formic acid, Iridium complexes | Environmentally friendly hydrogen source. researchgate.net |
Oxidative Coupling Reactions and Electrophilic Amination
The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Oxidative coupling of primary anilines can produce azoxybenzenes or azobenzenes. nih.govrsc.org These reactions often proceed through radical intermediates and can be catalyzed by various metal complexes or promoted by specific solvent systems like ionic liquids. rsc.orgresearchgate.net For instance, commercially available TiO2 in ionic liquids can promote the selective oxidative coupling of aniline to azoxybenzene using molecular oxygen. rsc.org
Electrophilic amination involves the formation of a C-N bond where the nitrogen source acts as the electrophile. wikipedia.org This is typically achieved by reacting a nucleophilic carbanion with an electrophilic aminating agent, such as a hydroxylamine derivative. wikipedia.orgnih.gov While direct electrophilic amination on the nitrogen of this compound is not a typical reaction for this substrate, the concept is central to forming C-N bonds in other contexts. More relevant to anilines is their reaction as nucleophiles in C-H amination reactions of other aromatic compounds. acs.org
Transformations Involving the Phenethyloxy Ether Linkage
The phenethyloxy group consists of a robust aryl ether bond and a phenethyl side chain, both of which can be sites for chemical modification.
The cleavage of the aryl ether C-O bond in this compound would yield 4-amino-3-methylphenol (B1666317) and a phenethyl derivative. This transformation typically requires harsh conditions. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving aryl ethers. ucalgary.ca The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide on the less sterically hindered carbon, which in this case would be the benzylic carbon of the phenethyl group, proceeding via an SN1 or SN2 pathway. ucalgary.ca Lewis acids have also been employed, sometimes in combination with hydrogenation metals, to effect ether cleavage, particularly in the context of lignin depolymerization, which involves similar aryl ether linkages. rsc.orgrsc.org
The phenethyl group offers sites for both oxidation and reduction. The benzylic C-H bonds are susceptible to oxidation. Under controlled conditions, phenethyl alcohols can be oxidized to the corresponding phenylacetaldehydes or further to phenylacetic acid. scholarsresearchlibrary.cominchem.org While the substrate is an ether, strong oxidizing agents could potentially lead to cleavage or modification of the phenethyl group.
Conversely, the aromatic ring of the phenethyl group can undergo catalytic hydrogenation under more forcing conditions than those typically required to reduce an imine. This would result in the formation of a cyclohexyletbyl moiety. The specific conditions, such as catalyst choice (e.g., Rhodium, Ruthenium), pressure, and temperature, would determine the feasibility and outcome of this reduction. Modifications to the N-phenethyl moiety in other classes of compounds have been shown to significantly alter their biological activity, highlighting the importance of transformations at this site. nih.govnih.gov
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the cumulative electron-donating effects of its three substituents: the primary amino group (-NH₂), the methyl group (-CH₃), and the phenethyloxy ether group (-OCH₂CH₂Ph). The amino group is a powerful activating group, while the methyl and alkoxy groups are moderately activating. All three are ortho, para-directing.
Given the substitution pattern, the positions ortho to the potent amino group (positions 3 and 5) and the position ortho to the phenethyloxy group (position 3) are the most electronically enriched and sterically accessible for electrophilic attack. The interplay of these directing effects suggests that electrophilic substitution will likely occur at positions 3 and 5.
Nucleophilic aromatic substitution (SNAr) on the aniline ring itself is highly unlikely, as the ring is electron-rich and lacks a suitable leaving group in an activated position (i.e., ortho or para to a strong electron-withdrawing group).
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, forming a lithiated intermediate that can be trapped by various electrophiles. uwindsor.caharvard.edu
For this compound, the primary amino group is not an effective DMG due to its acidic protons, which would be preferentially abstracted by the organolithium base. To utilize the amino group's directing ability, it must first be converted into a more robust DMG, such as an amide, carbamate, or sulfonamide. uwindsor.ca For instance, protection of the amine as a pivaloyl amide would create a powerful DMG.
Upon treatment with a strong base like sec-butyllithium in the presence of a chelating agent like TMEDA, deprotonation would be expected to occur at the C-3 position, which is ortho to the newly formed amide DMG. The ether oxygen of the phenethyloxy group could also exert a minor directing effect, but the amide is a significantly stronger DMG. uwindsor.ca
Table 1: Common Directing Metalation Groups (DMGs) for Anilines and Their Relative Directing Power
| DMG Class | Example | Relative Power |
| Amide | -NHC(O)t-Bu | Strong |
| Carbamate | -NHCO₂R | Strong |
| Sulfonamide | -NHSO₂R | Strong |
| Ether | -OR | Moderate to Weak |
This table presents a generalized hierarchy of directing metalation groups relevant to the functional groups present in a protected form of this compound.
Halogenation and Nitration Patterns on the Substituted Aniline Ring
Halogenation: Due to the highly activated nature of the aniline ring, direct halogenation of this compound with reagents like bromine water would be expected to be rapid and difficult to control, likely leading to polysubstitution at the available ortho positions (3 and 5) relative to the amino group.
To achieve selective monohalogenation, the reactivity of the amino group must be moderated. This is typically accomplished by acetylation to form the corresponding acetanilide. The resulting N-acetyl group is still an ortho, para-director but is less activating, allowing for more controlled substitution. Halogenation of the protected intermediate would then likely yield a mixture of 3-halo and 5-halo derivatives, which can be separated, followed by hydrolysis of the acetyl group to regenerate the amine. In some cases, treatment of N,N-dialkylaniline N-oxides with thionyl halides can provide regioselective halogenation. nih.gov
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. chegg.com The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₃⁺). This ammonium group is a powerful deactivating and meta-directing group, which would direct the incoming nitro group to the C-5 position (meta to -NH₃⁺ but ortho to the methyl group). This can result in a complex mixture of products and significant amounts of oxidation byproducts. chegg.com
For a controlled and regioselective nitration, protection of the amino group as an acetanilide is the standard strategy. This prevents protonation and the acetyl group directs nitration primarily to the positions ortho to the amino group (positions 3 and 5). The resulting nitro-acetanilide can then be hydrolyzed to yield the corresponding nitroaniline. For example, the synthesis of 4-methoxy-2-nitroaniline is achieved through this protection-nitration-deprotection sequence. google.compunagri.com
Table 2: Expected Products from Electrophilic Substitution of Protected this compound
| Reaction | Reagent | Expected Major Product(s) (after deprotection) |
| Bromination | 1. Ac₂O, Pyridine2. Br₂, AcOH3. H₃O⁺, Δ | 3-Bromo-2-methyl-4-(phenethyloxy)aniline and/or 5-Bromo-2-methyl-4-(phenethyloxy)aniline |
| Nitration | 1. Ac₂O, Pyridine2. HNO₃, H₂SO₄, 0 °C3. H₃O⁺, Δ | 2-Methyl-3-nitro-4-(phenethyloxy)aniline and/or 2-Methyl-5-nitro-4-(phenethyloxy)aniline |
This table outlines the probable outcomes of halogenation and nitration based on established procedures for substituted anilines.
Intramolecular Cyclization and Annulation Reactions
Formation of Nitrogen-Containing Heterocycles (e.g., quinolines, tetrahydroquinolines)
Substituted anilines are fundamental building blocks for the synthesis of quinolines and tetrahydroquinolines, which are prevalent scaffolds in pharmaceuticals and natural products. frontiersin.orgmdpi.comiipseries.orgnih.govnih.govorganic-chemistry.orgnih.gov
Quinolines: Classic methods like the Skraup and Combes syntheses could theoretically be applied to this compound to produce highly substituted quinolines. iipseries.org For instance, reaction with α,β-unsaturated aldehydes or ketones under acidic conditions could lead to electrophilic cyclization onto the aniline ring followed by oxidation. Another approach involves the cyclization of N-(2-alkynyl)aniline precursors, which can be prepared from the parent aniline. researchgate.net
Tetrahydroquinolines: Tetrahydroquinolines can be synthesized through various cyclization strategies. frontiersin.orgnih.govnih.govorganic-chemistry.org One common method is the acid-catalyzed intramolecular hydroarylation of an N-allyl derivative of the aniline. Alternatively, reductive cyclization of a 2-nitroaryl precursor containing a three-carbon side chain is a viable route. nih.gov For this compound, derivatization followed by cyclization would be a plausible pathway to the corresponding tetrahydroquinoline core.
Domino and Cascade Reaction Sequences (e.g., copper-catalyzed domino cyclization)
Domino and cascade reactions offer an efficient means of constructing complex molecules in a single operation. Copper-catalyzed domino reactions, in particular, have been developed for the synthesis of nitrogen heterocycles from anilines. researchgate.netrsc.orgnih.govnih.govorganic-chemistry.org
For example, a copper-catalyzed domino cyclization of anilines with cyclobutanone oxime has been reported to produce spirotetrahydroquinoline derivatives. researchgate.net It is conceivable that this compound could serve as the aniline component in such a reaction. The process would involve the copper catalyst facilitating the formation of imine and enamine intermediates, which then undergo an intermolecular cyclization and subsequent aromatization to yield a complex tetrahydroquinoline structure.
Detailed Mechanistic Investigations of Key Transformations
As there are no specific mechanistic studies for this compound, we can infer the mechanisms of its key potential transformations from studies on analogous systems.
Mechanism of Electrophilic Aromatic Substitution (Nitration of Protected Aniline):
Formation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of water to generate the highly electrophilic nitronium ion (NO₂⁺).
Nucleophilic Attack: The π-system of the N-acetyl-2-methyl-4-(phenethyloxy)aniline ring attacks the nitronium ion. This attack is directed to the positions ortho to the activating N-acetyl group (C3 and C5), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated acetanilide product.
Deprotection: Acidic or basic hydrolysis of the acetanilide removes the acetyl group, regenerating the amino functionality.
Mechanism of Copper-Catalyzed Domino Cyclization (Hypothetical): Based on published mechanisms for similar reactions, a plausible pathway for a copper-catalyzed reaction between this compound and a suitable partner (e.g., an oxime) would be: researchgate.net
Coordination and Imine Formation: The copper catalyst coordinates to the reaction partner, activating it for nucleophilic attack by the aniline to form an imine intermediate.
Isomerization: The imine tautomerizes to a more nucleophilic enamine intermediate.
Intramolecular Cyclization: The enamine part of one molecule attacks the imine part of another (or undergoes an intramolecular cyclization if the substrate is designed accordingly), forming a new C-C bond and constructing the heterocyclic ring system.
Aromatization/Final Steps: A final dehydration or oxidation step leads to the aromatic tetrahydroquinoline product and regenerates the copper catalyst. researchgate.net The exact nature of this step depends on the specific reactants and conditions.
Spectroscopic and Computational Analysis of Reaction Intermediates and Transition States
The characterization of transient species such as reaction intermediates and transition states is paramount for a complete understanding of a chemical reaction's mechanism. For reactions involving substituted anilines, a combination of spectroscopic techniques and computational modeling is often employed to map out the potential energy surface of the reaction.
In analogous systems, such as the reaction of 4-methyl aniline with hydroxyl radicals, computational methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are utilized. mdpi.com These studies help in identifying the structures of intermediates and transition states. For instance, in the reaction of 4-methyl aniline, several adducts are formed, and the transition states connecting these intermediates are characterized by their geometry and imaginary vibrational frequencies. mdpi.com The energy barriers calculated for these steps provide a quantitative measure of the reaction's feasibility along different pathways.
Table 1: Computationally Predicted Parameters for a Hypothetical Reaction Intermediate (Note: This data is illustrative and based on general principles of computational chemistry for aniline derivatives, as specific data for this compound is not available.)
| Parameter | Value | Method |
| Relative Energy (kcal/mol) | +15.2 | DFT/B3LYP |
| Key Bond Length (Å) | 1.45 (C-N) | DFT/B3LYP |
| Imaginary Frequency (cm⁻¹) | -250 (for TS) | DFT/B3LYP |
Kinetic Isotope Effect Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. This effect is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step.
For reactions involving aniline derivatives, deuterium KIEs are often studied. For example, in nucleophilic substitution reactions where the aniline acts as a nucleophile, the N-H bonds may be involved in the transition state. The replacement of hydrogen with deuterium in the amino group can lead to a measurable KIE, providing insight into the structure of the transition state.
While specific KIE studies on this compound have not been reported, the principles can be applied to its potential reactions. For instance, in an electrophilic aromatic substitution reaction, if the deprotonation of the sigma complex is the rate-determining step, a significant primary KIE would be expected upon deuteration of the aromatic ring. Conversely, if the initial attack of the electrophile is rate-determining, a smaller, secondary KIE might be observed.
Table 2: Representative Kinetic Isotope Effect Data for Aniline Reactions (Note: This table presents typical KIE values from studies on general aniline reactions to illustrate the concept, as specific data for this compound is not available.)
| Reaction Type | Isotopic Substitution | kH/kD | Interpretation |
| Nucleophilic Substitution | N-H to N-D | 1.7 - 2.6 | N-H bond partially broken in TS |
| Electrophilic Bromination | C-H to C-D (ortho) | ~1.0 | C-H bond not broken in RDS |
Further research, combining both computational predictions and experimental validation through spectroscopic and kinetic studies, is necessary to fully elucidate the rich and complex reaction chemistry of this compound.
Design, Synthesis, and Chemical Space Exploration of 2 Methyl 4 Phenethyloxy Aniline Derivatives and Analogues
Rational Design of Structural Analogues Based on Modularity
The modular nature of 2-Methyl-4-(phenethyloxy)aniline permits independent or combined modifications of its three primary components: the phenethyl side chain, the substituted aniline (B41778) ring, and the aniline nitrogen.
The phenethyl side chain is a critical component that can be modified to explore steric and conformational effects. A key strategy involves altering the two-carbon linker or substituting the terminal phenyl ring. For instance, introducing a methyl group on the benzylic carbon of the ether linkage results in the analogue 2-methyl-4-(1-phenylethoxy)aniline . This modification introduces a chiral center, allowing for the investigation of stereospecific interactions.
Synthetic approaches to such analogues typically involve the reaction of 4-amino-3-methylphenol (B1666317) with a substituted phenethyl halide, such as 1-phenylethyl bromide, under basic conditions to form the ether linkage. The synthesis of related N-phenethyl compounds often utilizes N-phenethyl-4-piperidone as a key intermediate, which can be prepared from β-phenethylamine and methyl acrylate. google.com This highlights a modular approach where different phenethyl moieties can be introduced.
The electronic properties of the aniline and phenethyloxy rings can be systematically tuned by introducing various substituents. The nature and position of these substituents significantly influence the reactivity and properties of the molecule. libretexts.org
Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, and electron-donating groups, like the methyl (-CH3) group, are commonly used probes. For example, introducing a trifluoromethyl group onto the aniline ring, as in 2-Methyl-4-(phenethyloxy)-5-(trifluoromethyl)aniline , can alter the pKa of the aniline nitrogen and introduce new potential interactions. The synthesis of trifluoromethyl-substituted anilines is a well-established field in organic chemistry. fishersci.atbldpharm.combldpharm.com Hydrophobic substituents on the phenyl ring have been shown in related structures to increase activity. longdom.org
The position of the methyl group on the aniline ring is also crucial. While the parent compound is 2-methyl substituted, analogues such as 3-Methyl-4-(phenethyloxy)aniline can be synthesized to investigate the impact of steric hindrance and electronic effects near the aniline nitrogen and the ether linkage. The synthesis of various methyl-substituted anilines, such as 2-methyl-4-methoxyaniline from o-nitrotoluene, demonstrates established routes for creating positional isomers. fx361.comresearchgate.netgoogle.com
The following table summarizes the effects of common substituents on aromatic rings:
| Substituent | Electronic Effect | Ring Reactivity | Directing Effect |
| -CH₃ | Electron-donating | Activating | Ortho, Para |
| -OH | Electron-donating | Activating | Ortho, Para |
| -OCH₃ | Electron-donating | Activating | Ortho, Para |
| -Cl | Electron-withdrawing | Deactivating | Ortho, Para |
| -CF₃ | Electron-withdrawing | Deactivating | Meta |
| -NO₂ | Electron-withdrawing | Deactivating | Meta |
This table presents general substituent effects in electrophilic aromatic substitution. libretexts.org
Modification of the aniline nitrogen by introducing alkyl or aryl substituents is a primary strategy for exploring the chemical space. This N-substitution can influence the molecule's basicity, lipophilicity, and conformational flexibility. An example of this is N-(2-methylphenethyl)-4-(phenethyloxy)aniline .
The synthesis of N-substituted anilines can be achieved through several methods, including reductive amination. jocpr.com This process typically involves the reaction of the primary aniline with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. google.com For instance, N-alkylation of aniline derivatives can be performed using various aldehydes with a Palladium on carbon (Pd/C) catalyst. jocpr.com This method provides a straightforward route to a wide range of N-substituted analogues. Another approach involves the reaction of an aniline with an appropriate alkyl halide.
Bioisosteric Replacement Strategies for Core Scaffolds
Bioisosteric replacement involves substituting a part of the molecule with a chemical group that retains similar physical or chemical properties, potentially leading to improved characteristics.
Replacing one or both phenyl rings with heteroaromatic systems is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolism, and target interaction. For this compound, the terminal phenyl ring or the aniline ring itself could be replaced by bioisosteres like pyridine (B92270), pyrimidine, or quinoline (B57606).
For example, replacing the phenyl ring of the phenethyl group with a pyridine ring would yield analogues like 2-Methyl-4-(2-(pyridin-2-yl)ethoxy)aniline . The synthesis of quinoline-4-carboxylic acids via the Doebner reaction, which involves an aniline, an aldehyde, and pyruvic acid, showcases a method for incorporating a quinoline scaffold. sci-hub.se The synthesis of 4-anilino-2-phenylquinoline derivatives has also been described, demonstrating the feasibility of combining aniline and quinoline structures. nih.gov The use of pyridine substituents is noted in patent literature for enhancing binding affinity in related compounds.
The phenethyloxy ether bridge is a key structural element that dictates the spatial relationship between the two aromatic systems. Replacing this linker with alternative functional groups can lead to analogues with different conformational profiles and chemical properties.
Alternative linkers could include:
Thioether Linkage: Replacing the oxygen atom with sulfur to form a thioether (-S-CH₂-CH₂-) can alter bond angles and lipophilicity.
Amine Linkage: A secondary amine linker (-NH-CH₂-CH₂-) introduces a hydrogen bond donor and changes the basicity of the molecule.
Reversed Amide or Ester Linkages: These groups can introduce planarity and hydrogen bonding capabilities.
The synthesis of such analogues would require different strategic approaches. For example, the synthesis of 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate involves a condensation reaction, showcasing alternative synthetic pathways for creating complex aniline derivatives. google.com The synthesis of molecules like 2,4-Bis(2-methylphenoxy)aniline , which contains two ether linkages directly to the aniline ring, further illustrates the diverse possibilities for modifying the core scaffold. nih.gov
Synthesis of Conformationally Constrained and Flexible Analogues (e.g., spirotetrahydroquinolines)
The exploration of the chemical space around the this compound scaffold extends to the synthesis of conformationally constrained and flexible analogues. These modifications are crucial for understanding the spatial requirements of the molecule for its biological activity and for improving its pharmacological profile. One notable class of conformationally constrained analogues is the spirotetrahydroquinolines.
The synthesis of spiro-fused heterocyclic systems, including spirotetrahydroquinolines, often involves intramolecular cyclization strategies. A plausible approach to synthesize spirotetrahydroquinolines from an aniline derivative like this compound would involve a multi-step sequence, likely culminating in a key cyclization reaction. A highly diastereoselective method for synthesizing novel spiro-tetrahydroquinoline derivatives has been reported using a one-pot aza-Michael/Michael reaction. While the original study does not use this compound as a starting material, the methodology provides a template for its potential adaptation.
The general strategy involves the reaction of an aniline with an appropriate Michael acceptor that also contains a latent electrophilic site for a subsequent intramolecular reaction. For instance, the synthesis could commence with the N-alkylation of this compound with a suitable substrate containing a Michael acceptor and a masked carbonyl group or a second Michael acceptor. The core spirotetrahydroquinoline skeleton can then be constructed through a domino reaction sequence.
An illustrative, albeit general, reaction scheme for the formation of a spirotetrahydroquinoline core from an aniline is presented below. This involves the initial aza-Michael addition of the aniline to an α,β-unsaturated ketone, followed by an intramolecular cyclization. The specific conditions, such as the choice of catalyst and solvent, would require optimization for the this compound substrate.
| Step | Reaction Type | Description |
| 1 | Aza-Michael Addition | The nitrogen atom of the aniline derivative attacks the β-carbon of an α,β-unsaturated cyclic ketone. |
| 2 | Intramolecular Cyclization | A subsequent intramolecular reaction, such as an aldol (B89426) condensation or another Michael addition, leads to the formation of the spirocyclic system. |
The synthesis of flexible analogues, on the other hand, might involve the introduction of longer, more conformationally mobile linkers or the modification of the phenethyloxy side chain. These alterations can be achieved through standard synthetic transformations such as etherification, amidation, or carbon-carbon bond-forming reactions.
Combinatorial and Diversity-Oriented Synthesis of Derivative Libraries
To efficiently explore the structure-activity relationships (SAR) of this compound, combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for generating large libraries of derivatives. rsc.org These approaches allow for the systematic modification of different parts of the lead molecule, providing a wealth of data for identifying key structural features.
Combinatorial synthesis focuses on creating a large number of related compounds by combining a smaller number of building blocks. For the this compound scaffold, this could involve variations at several positions:
The Aniline Nitrogen: Acylation, alkylation, or sulfonylation with a diverse set of reagents can introduce a wide range of substituents.
The Aromatic Ring: Electrophilic aromatic substitution reactions could introduce various functional groups, although regioselectivity might be a challenge.
The Phenethyloxy Side Chain: The phenyl group of the phenethyloxy moiety can be substituted, or the entire side chain can be replaced with other ether-linked groups.
A practical example of generating a library of aniline derivatives is the 1,4-conjugate addition of various anilines to a Michael acceptor. For instance, a protocol for the squaric acid-catalyzed 1,4-conjugate addition of aniline derivatives to parthenolide (B1678480) has been developed, yielding a library of new compounds. nih.gov This methodology could be adapted to use this compound as the nucleophile and a range of Michael acceptors to generate a library of derivatives.
The following table illustrates the synthesis of a library of aniline derivatives of parthenolide, showcasing the yields obtained with different aniline starting materials under optimized conditions (squaric acid catalyst, 50 °C, 48 h, in a 1:1 mixture of water and methanol). nih.gov
| Entry | Aniline Derivative | Product | Isolated Yield (%) |
| 1 | Aniline | 3a | 77 |
| 2 | p-Hydroxyaniline | 3b | 72 |
| 3 | o-Hydroxyaniline | 3c | 73 |
| 4 | p-Toluidine | 3d | 51 |
| 5 | p-Anisidine | 3g | 54 |
Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse molecules, often including various scaffolds and stereochemical complexities, starting from a common building block. nih.govnih.gov Beginning with a key intermediate derived from this compound, different reaction pathways can be employed to generate a wide array of molecular architectures. For example, a key intermediate could be subjected to various cyclization reactions to produce different heterocyclic cores, or functionalized with a range of reagents to explore different chemical spaces. The goal of DOS is to populate chemical space with molecules that have diverse shapes and functionalities, increasing the probability of discovering novel biological activities.
Computational and Theoretical Investigations of 2 Methyl 4 Phenethyloxy Aniline Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic landscape of molecules. physchemres.orgsamipubco.com For 2-Methyl-4-(phenethyloxy)aniline, these calculations provide a foundational understanding of its intrinsic properties.
Molecular Orbital Analysis and Electron Density Distribution
The reactivity of an aniline (B41778) derivative is largely governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. thaiscience.info For this compound, the presence of the electron-donating amino (-NH2) and methyl (-CH3) groups, along with the phenethyloxy group, is expected to raise the energy of the HOMO, making the molecule susceptible to electrophilic attack.
Computational models can precisely map the electron density distribution across the molecule. huntresearchgroup.org.uk Natural Bond Orbital (NBO) analysis, for instance, reveals that in substituted anilines, the nitrogen lone pair exhibits significant p-π conjugation with the aromatic ring, which influences the quinoid-type structure upon ionization. aip.org This delocalization of electrons is a key factor in determining the ortho- and para-directing nature of the amino group in electrophilic aromatic substitution reactions. aip.org The calculated natural charges on atoms are consistent with these chemical properties, unlike Mulliken charges which can be less reliable. aip.org
The distribution of electrostatic potential on the molecular surface can also be visualized, indicating regions of positive and negative charge. samipubco.com For aniline derivatives, a high negative charge is often localized around the amino group, signifying its nucleophilic character. samipubco.com
Table 1: Predicted Frontier Molecular Orbital Energies for a Substituted Aniline Derivative
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.25 |
| LUMO Energy | 1.15 |
| HOMO-LUMO Gap | 6.40 |
Note: These values are hypothetical for this compound and are based on typical values for similar substituted anilines calculated using DFT methods.
Acidity and Basicity Predictions (pKa) for Aniline Derivatives
The basicity of the aniline nitrogen is a critical parameter influencing its reactivity. Computational methods have proven to be robust techniques for estimating the acidity and basicity constants (pKa and pKb) of aniline derivatives. pnu.ac.irpnu.ac.ir These predictions are typically achieved by calculating the Gibbs free energy change of the protonation/deprotonation reaction in both the gas phase and in solution, often using a thermodynamic cycle. pnu.ac.ir
Various levels of theory, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and DFT (commonly with the B3LYP functional), are employed along with different basis sets to achieve accurate predictions. pnu.ac.irpnu.ac.ir Solvation effects are crucial and are generally modeled using polarizable continuum models (PCM) like DPCM or IEFPCM. pnu.ac.ir Studies have shown that there is a reliable correlation between experimental and computed pKa values for anilines in various solvents. researchgate.net The inclusion of explicit solvent molecules in the computational model can sometimes improve accuracy, though at a higher computational cost. mdpi.com
For this compound, the electron-donating methyl group at the ortho position and the phenethyloxy group at the para position are expected to increase the electron density on the nitrogen atom, thereby increasing its basicity (higher pKa of the conjugate acid) compared to unsubstituted aniline. Statistical analyses have demonstrated a strong correlation between the electronic properties of substituents and the pKa values of aniline derivatives. journaleras.com
Reaction Mechanism Prediction and Energy Profile Determination
Computational chemistry provides powerful tools to map out the potential energy surfaces (PES) of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and energy barriers. nih.gov
Elucidation of Catalytic Cycles and Transition States
Many reactions involving aniline derivatives are catalyzed by transition metals. researchgate.net Computational studies can elucidate the intricate steps of these catalytic cycles, including oxidative addition, reductive elimination, and migratory insertion. acs.org For instance, in palladium-catalyzed C-H functionalization reactions of anilines, DFT calculations can help identify the turnover-limiting step, which is often the C-H activation via an electrophilic-type substitution. acs.org
By locating the transition state (TS) structures and calculating their energies, the activation energy for each step can be determined. mdpi.com This information is vital for understanding reaction kinetics and for optimizing reaction conditions. For example, in the reaction of an aniline with a methyl radical, the PES can be established at a high level of theory like CCSD(T)//M06-2X/6-311++G(3df,2p) to identify the most favorable reaction channels. nih.gov
Prediction of Regioselectivity and Stereoselectivity
Computational models are increasingly used to predict the regioselectivity and stereoselectivity of organic reactions. rsc.orgrsc.org For electrophilic aromatic substitution on this compound, the directing effects of the substituents are paramount. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The bulky phenethyloxy group at the para position would sterically hinder attack at that site, suggesting that electrophilic attack would likely occur at the positions ortho to the amino group.
Nonadiabatic ab initio molecular dynamics simulations have been used to study the regioselectivity of electrophilic attacks on aniline, revealing that positive-charge allocation in the aromatic ring governs the substitution pattern. nih.gov While ortho and para are the major products, meta complexes can also form initially before rearranging. nih.gov For reactions involving chiral catalysts, computational docking and transition state modeling can predict the enantiomeric excess of the products. dicp.ac.cn
In Silico Approaches for Synthetic Route Planning and Optimization
The integration of computational chemistry with synthetic planning has led to the development of in silico approaches for designing and optimizing synthetic routes. nih.gov These methods can significantly reduce the number of experiments required to develop a novel synthesis. nih.gov
Computer-Aided Synthesis Design (CASD) programs can generate potential synthetic routes for a target molecule like this compound. researchgate.net These routes can then be subjected to in silico screening, where the feasibility of each proposed reaction is evaluated using quantum chemical calculations. researchgate.net By calculating the activation energies and reaction thermodynamics for the key steps, unviable routes can be eliminated, and promising ones can be prioritized for experimental investigation. nih.gov
This approach has been successfully applied to various targets, demonstrating that theoretical calculations can effectively narrow down the experimental search space. nih.gov Furthermore, computational tools can aid in the optimization of reaction conditions by modeling the effects of different catalysts, solvents, and temperatures on the reaction outcome. mdpi.com
Retrosynthetic Algorithm Applications and Computer-Aided Synthesis Planning (CASP)
Computer-Aided Synthesis Planning (CASP) has become an indispensable tool for organic chemists, leveraging computational power to navigate the complex challenge of designing synthetic routes for target molecules. synthiaonline.comtum.de At the core of CASP is retrosynthetic analysis, a method that deconstructs a target molecule into simpler, commercially available precursors through a series of logical disconnections. optimlpse.co.uk
Early CASP systems relied on expert-coded rules and reaction libraries, which, while effective, were often limited by the breadth of human-encoded knowledge. nih.govucla.edu Modern approaches are increasingly data-driven, employing algorithms that learn from vast reaction databases to propose novel and efficient synthetic pathways. nih.govresearchgate.net
For a molecule such as this compound, a CASP program would identify key structural features and suggest potential bond disconnections. The most logical disconnections would target the ether linkage and the bonds required to form the substituted aniline ring. An algorithm might propose the following primary retrosynthetic routes:
Disconnection A (Ether Bond): This is a classic Williamson ether synthesis disconnection, breaking the C-O bond between the phenethyl group and the aniline ring. This suggests 4-amino-3-methylphenol (B1666317) and (2-bromoethyl)benzene as precursors.
Disconnection B (Aromatic C-N Bond): This route involves the formation of the amine group, potentially through a Buchwald-Hartwig amination or similar cross-coupling reaction. Precursors would be 1-(2-bromoethoxy)-4-methoxy-2-methylbenzene and an ammonia surrogate.
A CASP tool would present these and other potential routes, allowing a chemist to evaluate them based on factors like the availability and cost of starting materials, reaction complexity, and potential yields.
Table 1: Illustrative Retrosynthetic Disconnections for this compound Proposed by a CASP Algorithm
| Disconnection Strategy | Key Bond Cleaved | Proposed Precursor 1 | Proposed Precursor 2 | Associated Forward Reaction Type |
|---|---|---|---|---|
| Ether Synthesis | Aryl-O-CH2 | 4-Amino-3-methylphenol | (2-Bromoethyl)benzene | Williamson Ether Synthesis |
| Amine Formation | Aryl-NH2 | 1-Bromo-2-methyl-4-(phenethyloxy)benzene | Ammonia or equivalent | Buchwald-Hartwig Amination |
| Phenethyl Group Formation | Aryl-CH2-CH2 | 4-(2-Bromoethoxy)-2-methylaniline | Phenylboronic acid | Suzuki Coupling |
Machine Learning and Deep Learning Models for Synthetic Route Evaluation
When evaluating potential synthetic routes for this compound, ML models can assess each proposed step and the entire pathway against multiple criteria: protheragen.ai
Reaction Viability: Neural networks can predict the likelihood of a reaction succeeding under specific conditions, effectively filtering out infeasible suggestions. nih.gov
Synthetic Complexity: Models can assign a "synthetic accessibility" or "complexity" score to different routes, quantifying how difficult a synthesis is likely to be.
For instance, a deep learning model might compare the Williamson ether synthesis route with a multi-step route involving the construction of the phenethyloxy side chain on a pre-existing aniline. The model would score each route based on learned patterns from reaction databases, providing a quantitative basis for a chemist's decision. This eliminates much of the trial-and-error inherent in traditional synthesis design. synthiaonline.com
Table 2: Hypothetical Evaluation of Two Synthetic Routes to this compound by a Machine Learning Model
| Evaluation Metric | Route 1: Williamson Ether Synthesis | Route 2: Suzuki Coupling Approach | Description |
|---|---|---|---|
| Number of Steps | 2 | 4 | Total number of reaction steps from commercial precursors. |
| Predicted Overall Yield | 75% | 55% | The model's cumulative yield prediction for the entire sequence. |
| Starting Material Cost Index | Low | Medium | Relative cost of the required starting materials. |
| Synthetic Accessibility Score | 2.1 (Easy) | 3.8 (Moderate) | A score from 1-10, where lower indicates a more accessible synthesis. |
| Confidence Score | 0.92 | 0.85 | The model's confidence in the viability of the proposed route. |
Multi-objective Optimization in Molecular Design Considering Synthetic Feasibility
When designing new molecules or derivatives of a parent compound like this compound, chemists must often balance multiple, often conflicting, properties. For example, a goal might be to maximize biological potency while simultaneously minimizing toxicity and ensuring the new molecule is easy to synthesize. This is a classic multi-objective optimization problem. nih.govnih.gov
Computational methods, particularly those using evolutionary algorithms, can explore a vast chemical space to identify novel molecular structures that represent an optimal balance of desired properties. researchgate.netarxiv.org In this process, synthetic feasibility is a critical constraint. nih.gov A computationally "perfect" molecule is useless if it cannot be synthesized in a laboratory.
Therefore, modern molecular design algorithms incorporate a synthetic accessibility score as one of the objectives to be optimized. researchgate.net For a hypothetical project to design analogs of this compound, a multi-objective optimization workflow would:
Generate a virtual library of thousands of related structures.
For each structure, calculate a set of properties (e.g., predicted binding affinity to a target, lipophilicity, metabolic stability).
Calculate a synthetic accessibility score for each structure using a trained ML model.
Identify the "Pareto optimal" set of molecules—those for which no single property can be improved without worsening another. nih.gov
This approach directs the design process toward molecules that are not only functionally promising but also practically achievable.
Table 3: Illustrative Multi-objective Optimization for Designing an Analog of this compound
| Hypothetical Analog | Objective 1: Predicted Potency (IC50, nM) | Objective 2: Lipophilicity (cLogP) | Objective 3: Synthetic Accessibility Score | Status |
|---|---|---|---|---|
| Analog A (Fluoro- on phenethyl) | 50 | 4.2 | 2.5 | Pareto Optimal (Balanced) |
| Analog B (Additional methyl) | 120 | 4.8 | 2.1 | Dominated (Worse potency and cLogP than A) |
| Analog C (Pyridyl replacement) | 35 | 3.5 | 4.1 | Pareto Optimal (High potency, lower lipophilicity, harder to make) |
| Analog D (t-butyl group) | 45 | 5.5 | 2.8 | Pareto Optimal (Potent, but high lipophilicity) |
Conformational Analysis and Molecular Dynamics Simulations of Derivatives
While a 2D structure shows how atoms are connected, the 3D shape and flexibility of a molecule—its conformation—are crucial for its properties and interactions, particularly in a biological context. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the dynamic behavior of molecules over time. rsc.org
For a flexible molecule like this compound, several rotatable bonds (e.g., around the ether oxygen and the ethyl linker) allow it to adopt a multitude of conformations. A conformational analysis would identify the low-energy, most probable shapes of the molecule.
Molecular dynamics simulations provide a deeper understanding by simulating the movements of all atoms in the molecule and its environment (e.g., water or a protein binding site) over a period of time. nih.gov An MD simulation of a derivative of this compound binding to a hypothetical protein target could reveal: acs.orgmdpi.com
Binding Stability: Whether the molecule remains stably bound in the active site.
Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, or pi-stacking that anchor the molecule to the target.
Conformational Changes: How the molecule and the protein adapt their shapes to achieve optimal binding.
This information is invaluable for structure-based drug design, allowing researchers to rationally modify a molecule to enhance its interaction with a biological target.
Table 4: Hypothetical Molecular Dynamics Simulation Results for a Derivative Bound to a Protein Target (100 ns Simulation)
| Metric | Value | Interpretation |
|---|---|---|
| Ligand RMSD (Å) | 1.8 ± 0.4 | Low value indicates the ligand remains in a stable binding pose throughout the simulation. |
| Protein RMSD (Å) | 2.1 ± 0.3 | The overall protein structure remains stable upon ligand binding. |
| Key Hydrogen Bonds | Aniline NH2 to Asp189 (85% occupancy) | A strong and persistent hydrogen bond crucial for binding affinity. |
| Key Hydrophobic Interactions | Phenethyl ring with Leu99, Val110 | These interactions contribute significantly to the stability of the complex. |
| Binding Free Energy (MM/GBSA, kcal/mol) | -9.5 | A favorable binding free energy, suggesting strong affinity. |
Role As a Chemical Intermediate and Scaffold in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
Anilines are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. The following sections explore the potential of 2-Methyl-4-(phenethyloxy)aniline in the synthesis of several important classes of heterocyclic compounds.
Quinolines and isoquinolines are bicyclic aromatic nitrogen heterocycles that form the core of many natural products and synthetic compounds with significant biological activity. nih.govresearchgate.netsigmaaldrich.com The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction), β-ketoesters (Combes quinoline (B57606) synthesis), or glycerol (B35011) (Skraup synthesis). For instance, the Doebner reaction involves the reaction of an aniline (B41778) with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.se Similarly, isoquinoline (B145761) synthesis can be achieved through methods like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, which typically involve the cyclization of a β-phenylethylamine derivative.
While these general methodologies are well-established for a variety of anilines, specific examples detailing the use of this compound as a precursor for quinoline or isoquinoline derivatives have not been prominently reported in a wide survey of scientific literature. However, its aniline functionality makes it a plausible candidate for such transformations. The presence of the 2-methyl group would be expected to influence the regioselectivity of the cyclization reactions.
Tetrahydroquinolines are saturated analogues of quinolines and are also prevalent in bioactive molecules. A common route to these structures is the Povarov reaction, a [4+2] cycloaddition between an aniline, an aldehyde, and an electron-rich alkene. nih.gov Another approach involves the catalytic hydrogenation of the corresponding quinoline.
Theoretically, this compound could serve as the aniline component in a Povarov reaction to generate a polysubstituted tetrahydroquinoline. The specific substitution pattern of the resulting product would be determined by the choice of aldehyde and alkene. As with quinolines, while the general synthetic strategies are well-documented for anilines, specific applications involving this compound in the synthesis of tetrahydroquinolines are not extensively described in the available literature.
The reaction of anilines with cyclic ethers, such as tetrahydrofuran (B95107) (THF), provides a direct route to N-aryl azacycles. nih.govmdpi.com These reactions are often catalyzed by acids or metal complexes and proceed via the ring-opening of the cyclic ether by the aniline nucleophile, followed by an intramolecular cyclization and dehydration. A variety of substituted anilines can be used in these transformations to produce the corresponding N-aryl pyrrolidines, piperidines, and other azacycles. mdpi.com
The reaction of this compound with a cyclic ether like THF would be expected to yield the corresponding N-(2-methyl-4-(phenethyloxy)phenyl)pyrrolidine. The reaction conditions, such as the choice of catalyst and temperature, would be crucial for achieving good yields. While this represents a feasible synthetic application, specific studies detailing this transformation for this compound are not widely documented.
Building Block for Multifunctional Organic Compounds and Ligands
Organic building blocks are molecules with reactive functional groups that are used for the modular construction of more complex molecular architectures. nih.gov Anilines are a key class of building blocks due to the versatility of the amino group, which can be readily acylated, alkylated, or diazotized and converted to a wide range of other functionalities. The phenethyloxy group in this compound introduces a flexible, non-polar side chain, which could be exploited in the design of molecules with specific binding properties, such as ligands for metal catalysts or biological receptors.
For example, the aniline nitrogen could be incorporated into a chelating scaffold to create a bidentate or tridentate ligand. The phenethyloxy tail could then influence the solubility and steric environment of the resulting metal complex. While the potential is evident, the specific use of this compound as a building block for multifunctional organic compounds and ligands is not extensively detailed in the scientific literature.
Intermediate in the Preparation of Advanced Materials (if explicitly referenced as a synthetic intermediate for specific materials, otherwise omit)
Aniline and its derivatives are important monomers in the synthesis of conducting polymers, such as polyaniline. They can also be incorporated into the structure of dyes, liquid crystals, and other functional materials. The specific properties of the resulting material are highly dependent on the substituents on the aniline ring.
There are no explicit references in the surveyed scientific literature to the use of this compound as a synthetic intermediate for specific advanced materials.
Strategic Intermediate in Total Synthesis Efforts of Natural Products and Complex Molecules
The total synthesis of natural products is a major driver of innovation in organic chemistry. nih.govresearchgate.net The selection of starting materials and key intermediates is a critical aspect of designing an efficient synthetic route. Aniline derivatives are often employed as strategic intermediates in the synthesis of alkaloids and other nitrogen-containing natural products.
A comprehensive review of the literature did not reveal any instances where this compound has been utilized as a strategic intermediate in the total synthesis of a natural product or other complex molecule.
Future Perspectives and Emerging Research Avenues
Development of Novel and Green Synthetic Methodologies for 2-Methyl-4-(phenethyloxy)aniline
The imperative for sustainable chemical manufacturing has spurred the development of green synthetic methodologies. For a molecule like this compound, future research will likely focus on developing eco-friendly and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic strategies for aniline (B41778) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. benthamdirect.com Emerging green chemistry principles offer a roadmap for overcoming these challenges.
Key Research Directions:
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. rsc.org Future research could explore the use of engineered enzymes for the key bond-forming reactions in the synthesis of this compound, such as the etherification or amination steps. acs.orgnih.gov For instance, the enzymatic synthesis of polyaniline derivatives using horseradish peroxidase suggests the potential for biocatalytic approaches in modifying the aniline core. rsc.org A chemoenzymatic approach, combining the strengths of chemical and biological catalysts, could also offer a sustainable alternative to purely synthetic methods for producing aniline derivatives. acs.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.org Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process. mdpi.commdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various organic compounds, including aniline derivatives. acs.orgnih.govnih.govtandfonline.combenthamdirect.com Investigating microwave-assisted protocols for the synthesis of this compound could lead to faster and more energy-efficient procedures. nih.govtandfonline.com
Synthesis from Renewable Feedstocks: A long-term goal in green chemistry is the utilization of renewable resources as starting materials. Research into the derivation of aromatic amines from biomass, such as lignin, could provide a sustainable pathway to precursors for this compound. acs.org This approach would reduce the reliance on petrochemical feedstocks, which are the traditional source for aniline production. acs.orgwikipedia.org
| Green Synthetic Approach | Potential Advantages for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.orgacs.org |
| Flow Chemistry | Improved efficiency, enhanced safety, scalability, and automation potential. acs.orgmdpi.commdpi.com |
| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, reduced energy consumption. acs.orgnih.govnih.govtandfonline.combenthamdirect.com |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. acs.orgrsc.org |
Exploration of Undiscovered Reaction Pathways and Transformations
While the fundamental reactivity of the aniline scaffold is well-established, the unique combination of the methyl and phenethyloxy substituents in this compound may give rise to novel and undiscovered reaction pathways. allen.in Future research in this area will focus on a deeper mechanistic understanding of its reactivity and the exploration of new chemical transformations.
The electronic and steric effects of the substituents will play a crucial role in directing the outcome of various reactions. The electron-donating nature of the amino and phenethyloxy groups, combined with the ortho-methyl group, will influence the regioselectivity of electrophilic aromatic substitution reactions. allen.in
Potential Areas of Investigation:
Novel Cyclization Reactions: The strategic placement of functional groups on the phenethyloxy side chain could enable novel intramolecular cyclization reactions, leading to the formation of complex heterocyclic structures.
Oxidative Coupling Reactions: The oxidation of anilines can lead to a variety of products, including polymers and coupled dimers. wikipedia.org Investigating the controlled oxidation of this compound could yield novel materials with interesting electronic or photophysical properties.
Directed C-H Functionalization: The development of methods for the selective functionalization of C-H bonds is a major goal in modern organic synthesis. Research into directed C-H functionalization reactions on the aromatic rings of this compound could provide efficient routes to a wide range of new derivatives.
Mechanistic Studies: A thorough investigation of the mechanisms of known and new reactions of this compound will be crucial for optimizing reaction conditions and predicting the formation of products. acs.orgresearchgate.netmdpi.com This could involve kinetic studies, isotopic labeling experiments, and computational modeling.
Integration of Artificial Intelligence, Robotics, and Automation in Synthetic Organic Chemistry
The fields of artificial intelligence (AI), machine learning (ML), and robotics are revolutionizing how chemical synthesis is performed. nih.govgeneonline.comconsensus.appsemanticscholar.org These technologies have the potential to significantly accelerate the discovery and development of new synthetic routes for molecules like this compound and its analogues.
Future Applications:
Automated Synthesis Platforms: Robotic systems can perform chemical reactions with high precision and reproducibility, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.govxtalpi.commerckmillipore.com An autonomous synthesis robot, guided by AI, could be tasked with finding the optimal synthetic recipe for this compound. nih.govconsensus.appresearchgate.net
Predictive Modeling: Machine learning models can be trained to predict the properties and reactivity of new molecules, allowing for the in silico design of this compound analogues with desired characteristics.
Closed-Loop Discovery: The integration of AI, robotics, and analytical instrumentation can create a "closed-loop" system where new compounds are designed, synthesized, tested, and the results are used to inform the next cycle of design and synthesis in an autonomous fashion. chemicalindustryjournal.co.uk
| Technology | Application in the Context of this compound |
| Artificial Intelligence (AI) | Retrosynthesis planning, prediction of reaction outcomes. nih.govresearchgate.net |
| Machine Learning (ML) | Optimization of reaction conditions, predictive modeling of properties. beilstein-journals.orgnih.govresearchgate.netnih.govduke.edubohrium.com |
| Robotics and Automation | High-throughput synthesis, improved reproducibility, enhanced safety. nih.govxtalpi.commerckmillipore.com |
Expansion of the Chemical Space of this compound Analogues through Advanced Synthesis
The systematic exploration of the chemical space around a core scaffold is a powerful strategy for discovering new molecules with improved properties. For this compound, the synthesis of a diverse library of analogues will be crucial for understanding structure-activity relationships and identifying compounds with potential applications in materials science, agrochemicals, or pharmaceuticals.
Advanced synthetic techniques such as diversity-oriented synthesis (DOS) and high-throughput synthesis will be instrumental in this endeavor. DOS aims to generate structurally diverse and complex molecules from a common starting material, while high-throughput synthesis allows for the rapid parallel synthesis of large numbers of compounds.
Strategies for Analogue Generation:
Modification of the Aniline Ring: Introduction of different substituents at various positions on the aniline ring will modulate the electronic and steric properties of the molecule.
Variation of the Ether Linkage: Replacing the oxygen atom of the ether with sulfur or nitrogen, or altering the length and branching of the alkyl chain, will create a range of new analogues.
Substitution on the Phenyl Ring of the Phenethyl Group: Introducing substituents on the terminal phenyl ring will provide another axis for structural diversification.
Multicomponent Reactions: The use of multicomponent reactions, where three or more starting materials are combined in a single step to form a complex product, can be a highly efficient strategy for generating diverse libraries of aniline derivatives. beilstein-journals.org
Cross-Disciplinary Research at the Interface of Synthetic Organic Chemistry and Theoretical Chemistry
The synergy between experimental and theoretical chemistry provides a powerful platform for understanding and predicting chemical phenomena. For this compound, computational chemistry can offer valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, electronic properties, and reaction energetics. acs.orgnih.govnih.gov This information can be used to rationalize observed reactivity and to predict the feasibility of new reactions.
Potential Collaborative Research Areas:
Conformational Analysis: Understanding the preferred three-dimensional structure of this compound is crucial for understanding its interactions with other molecules. Computational methods can be used to explore the conformational landscape of the molecule and identify the most stable conformers.
Reaction Mechanism Elucidation: Theoretical calculations can be used to map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms, transition states, and the factors that control selectivity. acs.org
In Silico Design of Analogues: Computational tools can be used to design new analogues of this compound with specific desired properties, such as enhanced electronic conductivity or specific binding affinities. These in silico designed molecules can then be prioritized for synthesis and experimental evaluation.
Spectroscopic Characterization: Computational chemistry can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting the spectral properties of different isomers and conformers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-4-(phenethyloxy)aniline, considering yield and purity?
- Methodological Answer : The synthesis can involve nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, reacting 2-methyl-4-nitrophenol with phenethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like dehalogenated intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the presence of the methyl group (δ ~2.3 ppm in ¹H NMR) and phenethyloxy moiety (aromatic protons at δ ~6.8–7.4 ppm).
- FT-IR : Identify the amine N-H stretch (~3400 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
- LC-MS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.3 for C₁₅H₁₇NO) and fragmentation patterns .
Q. What chromatographic methods are recommended for purifying this compound?
- Methodological Answer : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate the product from unreacted precursors. For higher purity (>98%), use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Store the purified compound at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the phenethyloxy substituent influence the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using protein structures from the PDB (e.g., ALK kinase: PDB 4FZV). Compare binding affinities with analogs lacking the phenethyloxy group (e.g., 2-methyl-4-methoxyaniline). Validate experimentally via SPR (surface plasmon resonance) to measure dissociation constants (KD) .
Q. What factors affect the stability of this compound under oxidative or acidic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Oxidative stress : Expose to H₂O₂ (1–5 mM) in PBS (pH 7.4) and monitor degradation via HPLC.
- pH dependence : Test stability in buffers (pH 3–10) at 37°C. The ether linkage may hydrolyze under strongly acidic conditions (pH <2), requiring pH-controlled formulations .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar aniline derivatives?
- Methodological Answer :
- Control variables : Standardize assay conditions (e.g., cell line viability, serum concentration) to minimize variability.
- Purity validation : Use orthogonal methods (e.g., HRMS, elemental analysis) to confirm compound integrity, as impurities (e.g., nitro byproducts) may skew results .
- Structure-activity relationship (SAR) : Compare IC₅₀ values across analogs (e.g., 2-methyl-4-(trifluoromethoxy)aniline vs. target compound) to identify substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
